 
            | REACTION_CXSMILES | [H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][C:9]=1[C:10](O)=[O:11]>C1COCC1.CCOCC>[F:7][C:8]1[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][C:9]=1[CH2:10][OH:11] |f:0.1.2.3.4.5| | 
| Name | 
                                                                                    
                                                                                                                                                                            solution                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [H-].[Al+3].[Li+].[H-].[H-].[H-]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    8 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    FC1=C(C(=O)O)C=C(C=C1)C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    57 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C1CCOC1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    160 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    CCOCC                                                                                 | 
| Control Type | 
                                                                                UNSPECIFIED                                                                             | 
| Setpoint | 
                                                                                0 °C                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                The reaction is then heated                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                at reflux for 1.5 hr                                                                             | 
| Duration | 
                                                                                1.5 h                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                is quenched with H2O (4 mL), aqueous 40% NaOH (4 mL) and H2O (4 mL)                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                The resultant slurry is then filtered through celite and MgSO4                                                                             | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                The filtrate is then concentrated                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                purified by silica gel flash column chromatography                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    FC1=C(CO)C=C(C=C1)C                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |